Isoedultin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

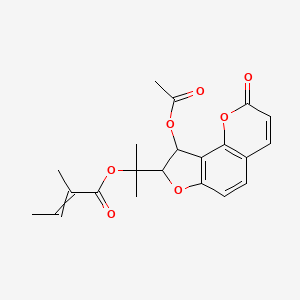

C21H22O7 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-(9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3 |

InChI Key |

UGPGHYBHAGRUHW-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Isoedultin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin (CAS No. 43043-08-9) is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in the plant kingdom. While specific quantitative data remains elusive in publicly available literature, this document compiles the current knowledge on its primary sources and outlines general experimental protocols for the extraction and isolation of coumarins from these botanical matrices. Furthermore, potential signaling pathways associated with the broader coumarin class are discussed to provide a basis for future research into the specific biological activities of this compound.

Natural Sources of this compound

Current scientific literature identifies two primary botanical sources of this compound:

-

Carlina acaulis L. : A member of the Asteraceae (Compositae) family, commonly known as the stemless carline thistle.

-

Umbelliferae (Apiaceae) Family : A large and diverse family of aromatic flowering plants, which includes well-known species such as carrot, celery, and parsley.

Data Presentation: Quantitative Data Summary

As of the latest literature review, no specific quantitative data for the concentration of this compound in its natural sources has been published. The following table is provided as a template for future research findings.

| Plant Species | Family | Plant Part | Concentration of this compound (mg/g dry weight) | Reference |

| Carlina acaulis L. | Asteraceae | Root/Rhizome | Data not available | |

| [Specific Umbelliferae Species] | Apiaceae | [e.g., Root, Leaf, Seed] | Data not available |

Experimental Protocols: Extraction and Isolation of Coumarins

While a specific protocol for the extraction and isolation of this compound has not been detailed in the literature, general methodologies for the separation of coumarins from plant materials are well-established. These protocols can be adapted for the targeted isolation of this compound.

General Extraction Protocol for Coumarins from Plant Material

This protocol outlines a common approach for the extraction of coumarins from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Carlina acaulis)

-

Soxhlet apparatus

-

Solvents: Petroleum ether, Methanol, Ethanol, Chloroform, Acetone (B3395972)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: The powdered plant material is first defatted by extraction with petroleum ether in a Soxhlet apparatus to remove lipids and other nonpolar compounds.

-

Extraction: The defatted plant material is then extracted with a more polar solvent such as methanol, ethanol, or acetone using a Soxhlet apparatus for several hours. The choice of solvent can be optimized based on the polarity of the target coumarin.

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, water) to enrich the coumarin-containing fraction.

Isolation and Purification by Column Chromatography

The crude extract or the enriched fraction can be subjected to column chromatography for the isolation of individual coumarins.

Materials:

-

Silica (B1680970) gel (for normal-phase chromatography) or C18-bonded silica (for reversed-phase chromatography)

-

Glass column

-

Solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol gradients)

-

Fraction collector

-

Thin-Layer Chromatography (TLC) plates for monitoring separation

Procedure:

-

Column Packing: A glass column is packed with a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. Fractions are collected using a fraction collector.

-

Monitoring: The separation is monitored by TLC analysis of the collected fractions. Fractions containing the compound of interest (visualized under UV light) are pooled.

-

Further Purification: The pooled fractions may require further purification using preparative HPLC to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of phytochemicals in plant extracts.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Mobile phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., formic acid or phosphoric acid) is typically used.

-

This compound standard for calibration

Procedure:

-

Standard Preparation: A stock solution of pure this compound is prepared, and a series of dilutions are made to create a calibration curve.

-

Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.

-

Analysis: The sample is analyzed using a validated HPLC method. The retention time and peak area of this compound in the sample are compared to those of the standard.

-

Quantification: The concentration of this compound in the sample is calculated based on the calibration curve.

Signaling Pathways and Biological Activities of Coumarins

While no specific signaling pathways for this compound have been elucidated, the broader class of coumarins is known to exhibit a wide range of biological activities and interact with various cellular signaling pathways. This information can guide future research on the specific molecular targets and mechanisms of action of this compound.

Overview of Coumarin Biological Activities

Coumarins have been reported to possess a diverse array of pharmacological properties, including:

-

Anti-inflammatory[2]

-

Anticoagulant[2]

-

Anticancer[2]

-

Antibacterial and Antifungal[2]

-

Antiviral

-

Neuroprotective

Potential Signaling Pathways

Based on studies of other coumarin derivatives, potential signaling pathways that this compound might modulate include:

-

Nrf2 Signaling Pathway: Many coumarins are known to be potent antioxidants and can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

-

Inflammatory Pathways: Coumarins can modulate inflammatory responses by affecting pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and transcription factors such as NF-κB.

-

Auxin Signaling: Some coumarins have been shown to interact with auxin signaling pathways in plants, which could be relevant for understanding their ecological roles.

Workflow for Investigating this compound's Biological Activity

Caption: A generalized workflow for the investigation of the biological activity and signaling pathways of this compound, from extraction to molecular analysis.

Conclusion

This compound is a coumarin found in Carlina acaulis L. and likely in specific species of the Umbelliferae family. While its presence in these sources is documented, there is a significant gap in the scientific literature regarding its quantitative abundance, specific extraction and isolation protocols, and its precise biological functions and associated signaling pathways. The methodologies and conceptual frameworks presented in this guide are intended to provide a foundation for researchers to pursue further investigation into this potentially valuable natural product. Future studies should focus on the targeted quantification of this compound in its natural sources, the development of optimized isolation protocols, and the comprehensive evaluation of its bioactivities to elucidate its therapeutic potential.

References

Isoedultin: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Coumarin (B35378)

Abstract

Isoedultin (B15391317), a natural product belonging to the angular dihydropyranocoumarin class, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a detailed overview of the chemical structure and physicochemical properties of this compound. It further delves into its putative biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, drawing parallels with the well-studied related compound, isoorientin (B1672268). This document also outlines detailed experimental protocols for relevant biological assays and provides a foundational understanding of the synthesis and isolation of similar compounds, paving the way for future research and drug development endeavors.

Chemical Structure and Identification

This compound is chemically identified as 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate.[1][2] It is a natural product found in plants such as Cicuta virosa.[1] The molecule possesses a complex stereochemistry and a characteristic coumarin core fused with a dihydropyran ring.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate | [1][2] |

| Molecular Formula | C21H22O7 | |

| Molecular Weight | 386.4 g/mol | |

| Canonical SMILES | CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C | |

| Isomeric SMILES | C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1--INVALID-LINK--OC(=O)C | |

| InChI | InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1 | |

| InChI Key | UGPGHYBHAGRUHW-JZWAJAMXSA-N | |

| CAS Number | 43043-08-9 |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 3.1 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 7 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 386.13655304 g/mol | |

| Monoisotopic Mass | 386.13655304 g/mol |

Solubility: The solubility of organic compounds is governed by the "like dissolves like" principle. Given its XLogP3 value of 3.1, this compound is predicted to be sparingly soluble in water and more soluble in organic solvents such as ethanol, methanol (B129727), chloroform, and ethyl acetate.

Spectroscopic Data: Specific spectroscopic data for this compound is not widely published. However, the structural elucidation of similar coumarin derivatives relies heavily on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Chemical shifts and coupling constants would provide detailed information about the connectivity of atoms and the stereochemistry of the chiral centers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula by providing the exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments can help to elucidate the structure of different parts of the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The coumarin core of this compound is expected to exhibit characteristic UV absorption bands. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation in the molecule.

Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, research on the structurally related C-glycosyl flavone, isoorientin, provides a strong basis for predicting its potential pharmacological effects. Isoorientin has demonstrated significant anti-inflammatory, antioxidant, and wound-healing properties.

Anti-inflammatory Activity

Isoorientin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism involves the regulation of the glycogen (B147801) synthase kinase 3β (GSK3β) pathway, which in turn influences the NF-κB, ERK, and Nrf2/HO-1 signaling pathways. By increasing the phosphorylation of GSK3β at Ser9, isoorientin inactivates it, leading to the suppression of pro-inflammatory gene expression.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Antioxidant Activity

Flavonoids and coumarins are well-known for their antioxidant properties. The antioxidant capacity of compounds like isoorientin is attributed to their ability to scavenge free radicals and chelate metal ions. It is highly probable that this compound possesses similar antioxidant potential due to its chemical structure.

Cytotoxicity

The cytotoxic effects of various coumarin and isoindole derivatives against different cancer cell lines have been reported. These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms. Given its structural class, this compound warrants investigation for its potential anticancer activities.

Experimental Protocols

Isolation of Angular Pyranocoumarins

A general procedure for the isolation of angular pyranocoumarins from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions are further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex is commonly employed, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as NMR (1H, 13C, COSY, HMQC, HMBC), MS, and UV-Vis spectroscopy.

References

The Biosynthesis of Isoedultin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin, a member of the angular pyranocoumarin (B1669404) class of natural products, has garnered interest within the scientific community due to its potential pharmacological activities. Found in plants of the Angelica genus, particularly Angelica edulis, this compound's complex structure originates from the intricate phenylpropanoid pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the known enzymatic steps, precursor molecules, and proposed chemical logic. This document is intended to serve as a foundational resource for researchers investigating pyranocoumarin biosynthesis, aiming to facilitate further studies into the enzymes involved and potential applications in synthetic biology and drug development.

General Biosynthetic Framework: From Phenylpropanoids to Pyranocoumarins

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, a central route for the production of a vast array of plant secondary metabolites. The core coumarin (B35378) structure is derived from the amino acid L-phenylalanine.

Formation of the Coumarin Nucleus: The Shikimate and Phenylpropanoid Pathways

The initial stages of coumarin biosynthesis are well-established and involve the following key enzymatic conversions:

-

L-Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid .

-

Cinnamic acid is then hydroxylated at the C4 position by cinnamate-4-hydroxylase (C4H) , a cytochrome P450 enzyme, to produce p-coumaric acid .

-

p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA .

-

A critical hydroxylation at the C2 position of p-coumaroyl-CoA is catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) .

-

The resulting ortho-hydroxylated intermediate undergoes spontaneous or enzyme-assisted lactonization to form the central precursor for most coumarins: umbelliferone (B1683723) .

The Angular Pyranocoumarin Branch: Pathway to this compound

The biosynthesis of angular pyranocoumarins, such as this compound, diverges from the general coumarin pathway at the level of umbelliferone. The formation of the characteristic pyran ring is initiated by a prenylation step.

C8-Prenylation: The Commitment to Angular Scaffolds

-

Umbelliferone serves as the substrate for a specific prenyltransferase (PT) . For the formation of angular pyranocoumarins, this enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) moiety to the C8 position of the umbelliferone ring.

-

This C8-prenylation reaction yields osthenol , the key intermediate that commits the biosynthetic pathway towards the formation of angular pyranocoumarins and furanocoumarins.

Formation of the Dihydropyran Ring

Following prenylation, the pathway proceeds through a series of reactions to form the dihydropyran ring system. While the precise enzymatic machinery is not fully elucidated for this compound specifically, the general mechanism is believed to involve:

-

Hydroxylation of the Prenyl Side Chain: A cytochrome P450 monooxygenase (CYP450) is proposed to hydroxylate the prenyl side chain of osthenol.

-

Cyclization: The hydroxylated intermediate then undergoes an intramolecular cyclization to form the dihydropyran ring, resulting in a dihydroxydihydropyranocoumarin skeleton.

Late-Stage Modifications: Hydroxylation and Acylation

The structural diversity of angular pyranocoumarins arises from subsequent modification reactions, primarily hydroxylation and acylation.

-

Hydroxylation: Additional hydroxyl groups are introduced onto the dihydropyran ring by specific hydroxylases , likely belonging to the cytochrome P450 superfamily. The precise positions of these hydroxylations are critical for determining the final product.

-

Acylation: The hydroxyl groups are then esterified with various acyl-CoAs by acyltransferases . The specificity of these acyltransferases for both the coumarin substrate and the acyl donor is a key factor in generating the final diversity of pyranocoumarins.

The Specific Case of this compound and its Relationship with Edultin

This compound and Edultin are two closely related angular pyranocoumarins found in Angelica edulis. Their structures suggest a shared biosynthetic precursor and a divergence at the final acylation step.

-

Edultin is identified as 2'(S),3'(R)-3'-angeloyloxy-4'-acetoxy-2',3'-dihydrooroselol.

-

This compound is the corresponding 3'-isobutyryloxy-4'-acetoxy derivative.

This structural relationship strongly implies the existence of a common dihydroxylated pyranocoumarin intermediate. This intermediate is then acylated at the 3' and 4' positions. The formation of this compound specifically requires an isobutyryl-CoA:pyranocoumarin acyltransferase , while the formation of Edultin requires an angeloyl-CoA:pyranocoumarin acyltransferase and an acetyl-CoA:pyranocoumarin acyltransferase . The specific enzymes responsible for these final acylation steps in Angelica edulis have yet to be identified and characterized.

Visualizing the Pathway

Biosynthesis of Umbelliferone

Known biological activities of Isoedultin

An In-depth Technical Guide on the Known Biological Activities of Isoedultin (B15391317)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring coumarin (B35378), a class of secondary metabolites widely recognized for their diverse pharmacological properties. First isolated from Angelica longeradiata, this compound's specific biological activities remain a largely unexplored area of scientific research. This document synthesizes the currently available, albeit limited, information on this compound and provides a broader context based on the known activities of related coumarins from the Angelica genus. The significant gaps in the existing literature highlight the potential for future research to uncover novel therapeutic applications for this compound.

Introduction

Coumarins are a well-established class of benzopyrone compounds found in various plants, with the Angelica species being a particularly rich source. These compounds are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. This compound, a specific coumarin identified in Angelica longeradiata, is structurally distinct and its pharmacological profile is not well-characterized in publicly available scientific literature. This guide aims to present the current state of knowledge regarding this compound and to frame it within the broader context of coumarin pharmacology to inform future research endeavors.

Known Biological Activities of this compound

Direct scientific studies on the biological activities of this compound are exceptionally limited. An extensive review of the available literature reveals a significant lack of in-depth research on this specific compound.

Modulation of Cancer Cell Drug Resistance

One study has alluded to the investigation of this compound in the context of cancer therapy. Specifically, it was mentioned as one of several coumarins tested for its potential to reduce the resistance of cancer cells to various drugs. Unfortunately, the study did not provide specific details regarding the cancer cell lines used, the quantitative measures of activity (such as IC50 values), or the experimental protocols employed. This finding, while promising, remains preliminary and requires substantial further investigation to validate and characterize this activity.

Biological Activities of Coumarins from the Angelica Genus

Given the scarcity of data on this compound, it is informative to consider the broader biological activities of other coumarins isolated from the Angelica genus. This context may provide insights into the potential pharmacological profile of this compound.[1][2] The genus Angelica is a rich source of coumarins that have been reported to possess various medicinal properties.[1][2]

A review of the literature indicates that coumarins from Angelica species exhibit a range of activities, including:

-

Anti-inflammatory Effects: Many coumarins from Angelica species have demonstrated the ability to modulate inflammatory pathways.

-

Antioxidant Properties: The core coumarin structure is often associated with antioxidant activity, which can contribute to cellular protection.

-

Antimicrobial Activity: Several coumarins have shown efficacy against various bacterial and fungal strains.[3]

-

Cytotoxic and Antitumor Effects: A number of coumarins from this genus have been investigated for their potential to inhibit the growth of cancer cells.

It is plausible that this compound may share some of these general properties, but dedicated experimental validation is necessary.

Future Research Directions

The current lack of data on the biological activities of this compound presents a clear opportunity for new research. The following are suggested avenues for future investigation:

-

Comprehensive Screening: A broad-based screening of this compound against a panel of cancer cell lines, bacterial strains, and fungal pathogens would be a crucial first step in characterizing its biological activity profile.

-

Quantitative Analysis: For any identified activities, detailed quantitative analysis, including the determination of IC50 or MIC values, should be performed to establish potency.

-

Mechanism of Action Studies: Should this compound show significant activity in any area, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

-

In Vivo Studies: Promising in vitro findings should be followed up with in vivo studies in appropriate animal models to assess efficacy and safety.

The logical workflow for future research on this compound is depicted in the following diagram:

Caption: Proposed workflow for the systematic investigation of this compound's biological activities.

Conclusion

References

Pharmacological Potential of Isoedultin: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Isoedultin, a compound of emerging interest, has garnered attention for its potential pharmacological activities. This technical guide aims to provide a comprehensive overview of the current scientific knowledge on this compound, focusing on its pharmacological potential, mechanistic insights, and the experimental basis for these findings. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic applications of this promising molecule.

Due to the limited direct research on a compound specifically named "this compound" in publicly available scientific literature, this guide will draw upon findings from closely related isoquinoline (B145761) and isoindoline (B1297411) derivatives to infer potential areas of pharmacological interest and suggest avenues for future research. The principles and methodologies described are standard in the field and can be directly applied to the investigation of novel compounds like this compound.

Core Pharmacological Activities of Related Compounds

Research into isoquinoline and isoindoline derivatives has revealed a broad spectrum of biological activities. These compounds have shown potential as anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] The diverse pharmacological profiles of these molecular scaffolds underscore the potential for novel derivatives, such as this compound, to exhibit significant therapeutic effects.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a clear and comparative assessment of the pharmacological activity of a novel compound like this compound, it is crucial to present quantitative data in a structured format. The following table provides a template for summarizing key efficacy and safety parameters.

| Parameter | Assay Type | Cell Line / Model | Result | Reference |

| IC50 | Cytotoxicity | e.g., A549 (Lung Cancer) | Value in µM | [Citation] |

| Enzyme Inhibition | e.g., COX-2 | Value in µM | [Citation] | |

| EC50 | Agonist/Antagonist | e.g., Receptor Binding | Value in µM | [Citation] |

| MIC | Antimicrobial | e.g., E. coli | Value in µg/mL | [Citation] |

| LD50 | Acute Toxicity | e.g., Mouse (oral) | Value in mg/kg | [Citation] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration; LD50: Median lethal dose.

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are standardized methodologies for key in vitro and in vivo assays relevant to the pharmacological evaluation of a compound like this compound.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the effect of the compound on cell proliferation and cytotoxicity.

-

Methodology:

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

-

2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages)

-

Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the inhibitory effect of the compound on NO production.

-

In Vivo Assays

1. Xenograft Tumor Model for Anticancer Activity

-

Objective: To evaluate the in vivo antitumor efficacy of the compound.

-

Methodology:

-

Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).[4]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomly assign the mice to treatment groups (vehicle control, test compound at different doses, and a positive control).

-

Administer the treatments via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known mechanisms of related isoquinoline alkaloids that often target pathways involved in cell survival and inflammation, such as the NF-κB pathway.[5]

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

This diagram outlines a typical workflow for the initial screening and evaluation of a novel compound's pharmacological potential.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | Semantic Scholar [semanticscholar.org]

- 5. Nuclear sirtuins and inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoorientin: A Secondary Plant Metabolite with Therapeutic Potential

Disclaimer: Initial searches for the secondary plant metabolite "Isoedultin" did not yield any results in comprehensive phytochemical and scientific literature databases. This suggests that the requested compound may be exceptionally rare, known by a different name, or the name might be a typographical error. Therefore, this guide focuses on Isoorientin , a structurally related and well-documented C-glycosyl flavonoid, to provide a representative example of the requested in-depth technical guide.

Introduction

Isoorientin, also known as homoorientin, is a naturally occurring flavone (B191248) C-glycoside. Chemically, it is luteolin-6-C-glucoside, meaning a glucose molecule is attached to the luteolin (B72000) backbone via a carbon-carbon bond at the 6th position.[1][2] This C-glycosidic linkage confers greater stability against enzymatic and acidic hydrolysis compared to the more common O-glycosides. Isoorientin is found in a variety of plants, including passion flower (Passiflora species), Açaí palm (Euterpe oleracea), buckwheat (Fagopyrum esculentum), and various medicinal herbs.[1][3]

This compound has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[4] Its robust bioactivity, coupled with its natural origin, makes Isoorientin a compelling candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its biosynthesis, biological activities, mechanisms of action, and key experimental protocols for its study.

Chemical Structure:

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4H-1-benzopyran-4-one

-

Molecular Formula: C₂₁H₂₀O₁₁

-

Molar Mass: 448.38 g/mol

Biosynthesis of Isoorientin

Isoorientin is synthesized via the flavonoid branch of the phenylpropanoid pathway. The formation of the characteristic C-glycosidic bond is a key step that differentiates its biosynthesis from that of O-glycosylated flavonoids. The pathway begins with the flavanone (B1672756) eriodictyol, which is converted to the flavone luteolin. Subsequently, a C-glucosyltransferase (CGT) catalyzes the attachment of a glucose moiety from UDP-glucose to the luteolin backbone to form isoorientin. An alternative proposed pathway involves the C-glycosylation of the 2-hydroxyflavanone (B13135356) precursor, followed by dehydration to yield the final flavone structure.

Biological Activities and Quantitative Data

Isoorientin exhibits a wide spectrum of biological activities, which have been quantified in numerous in vitro and in vivo studies. The data underscores its potential as a therapeutic agent for various metabolic and inflammatory diseases.

Anti-inflammatory and Antinociceptive Activity

Isoorientin has demonstrated significant anti-inflammatory and pain-relieving properties. It effectively reduces paw edema in animal models and inhibits the production of key inflammatory mediators.

| Assay/Model | Organism/Cell Line | Dosage/Concentration | Observed Effect | Reference |

| Carrageenan-induced paw edema | Mice | 15 mg/kg | 34.6% inhibition | |

| Carrageenan-induced paw edema | Mice | 30 mg/kg | 45.2% inhibition | |

| p-Benzoquinone-induced writhing | Mice | 15 mg/kg | 38.9% inhibition | |

| p-Benzoquinone-induced writhing | Mice | 30 mg/kg | 52.8% inhibition | |

| COX-2 Inhibition | in vitro | IC₅₀: 39 µM | Selective inhibition of COX-2 | |

| LPS-induced NO production | RAW 264.7 Macrophages | 2.5 µM | 56.3% inhibition of Nitric Oxide | |

| LPS-induced TNF-α production | RAW 264.7 Macrophages | 2.5 µM | 28.3% inhibition of TNF-α | |

| LPS-induced IL-1β production | RAW 264.7 Macrophages | 2.5 µM | 59.2% inhibition of IL-1β |

Antioxidant Activity

The antioxidant capacity of Isoorientin is a cornerstone of its protective effects. It acts as a potent free radical scavenger and can upregulate endogenous antioxidant defense systems.

| Assay | Metric | Result | Reference |

| DPPH Radical Scavenging | IC₅₀ | 9.0 ± 0.8 µM (for Isoorientin-6"-O-glucoside) | |

| Superoxide Anion Scavenging | - | Potent scavenging activity | |

| Hydroxyl Radical Scavenging | Rate Constant | 2.6 x 10¹⁰ M⁻¹s⁻¹ (for Isoorientin-6"-O-glucoside) | |

| ABTS Radical Scavenging | Correlation | Positively correlated with Isoorientin content (r=0.959) | |

| LDL Oxidation Inhibition | - | Inhibited Cu²⁺-induced LDL oxidation |

Neuroprotective and Anti-cancer Activities

Isoorientin has shown promise in protecting neuronal cells from damage and in suppressing the growth and proliferation of various cancer cell lines.

| Activity | Cell Line/Model | Key Finding | Reference |

| Neuroprotection | BV2 / SIM-A9 Microglia | Inhibited LPS-induced neuroinflammation | |

| Anti-cancer (Pancreatic) | PANC-1, PATU-8988 | Induced apoptosis and reduced invasiveness | |

| Anti-cancer (Hepatoma) | HepG2 | Induced apoptosis via mitochondrial dysfunction | |

| Anti-melanogenesis | B16F10 Melanoma | Inhibited melanin (B1238610) synthesis by down-regulating TYR |

Mechanism of Action & Signaling Pathways

Isoorientin exerts its biological effects by modulating multiple intracellular signaling pathways. Its ability to interact with key regulatory proteins makes it a pleiotropic agent.

Anti-inflammatory and Antioxidant Signaling (NF-κB and Nrf2)

In response to inflammatory stimuli like LPS or oxidative stress, Isoorientin can inhibit the pro-inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2/HO-1 antioxidant response pathway. Inhibition of GSK3β by Isoorientin can prevent the activation of NF-κB, leading to a reduction in inflammatory cytokines. Concurrently, Isoorientin promotes the translocation of Nrf2 to the nucleus, driving the expression of antioxidant enzymes.

Anti-cancer Signaling (AMPK Pathway)

In pancreatic cancer cells, Isoorientin has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a critical energy sensor in cells, and its activation can lead to the inhibition of cell growth and the induction of apoptosis, highlighting a key mechanism for Isoorientin's anti-cancer effects.

Experimental Protocols

Reproducible and standardized protocols are essential for the study of natural products. Below are detailed methodologies for the extraction, isolation, and biological evaluation of Isoorientin.

Extraction and Isolation of Isoorientin

This protocol describes a general method for extracting and isolating Isoorientin from plant material, such as the leaves of Pueraria tuberosa or Crotalaria globosa.

Methodology:

-

Plant Material Preparation: Air-dry the plant material (e.g., leaves) in the shade, then grind into a fine powder.

-

Extraction: Macerate the powdered material in 80% methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Alternatively, perform Soxhlet extraction for 24-48 hours.

-

Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude methanol extract.

-

Fractionation: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, often rich in flavonoids, is subjected to column chromatography over silica gel (60-120 mesh). Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol.

-

Purification: Combine fractions showing similar profiles on Thin Layer Chromatography (TLC). Further purify the target fractions using preparative TLC or a semi-preparative High-Performance Liquid Chromatography (HPLC) system to yield pure Isoorientin.

-

Structural Characterization: Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and UV-Vis spectroscopy, and by comparison with a reference standard.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay is a simple and rapid in vitro method to screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation.

Materials:

-

Bovine Serum Albumin (BSA) or fresh hen's egg albumin

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Isoorientin (test sample)

-

Diclofenac Sodium (standard drug)

-

UV-Vis Spectrophotometer

Protocol: [Based on methodologies described in 25, 34, 43]

-

Preparation of Solutions:

-

Prepare a 1% aqueous solution of BSA or egg albumin.

-

Prepare stock solutions of Isoorientin and Diclofenac Sodium in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in PBS to achieve final concentrations ranging from 50 to 500 µg/mL.

-

-

Reaction Mixture:

-

In test tubes, add 2.0 mL of the various concentrations of Isoorientin or Diclofenac Sodium.

-

Add 2.8 mL of PBS (pH 6.4).

-

Add 0.2 mL of the 1% albumin solution to each tube.

-

For the control, mix 2.0 mL of vehicle (e.g., PBS with a small amount of DMSO), 2.8 mL of PBS, and 0.2 mL of the albumin solution.

-

-

Incubation:

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture in a water bath at 70°C for 10 minutes.

-

-

Measurement:

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

-

Calculation:

-

Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value (the concentration required to inhibit 50% of protein denaturation) can be determined by plotting the percentage inhibition against the concentration.

-

Applications in Drug Development

The diverse pharmacological profile of Isoorientin positions it as a promising lead compound for drug development.

-

Metabolic Diseases: Its ability to ameliorate hyperglycemia, hyperlipidemia, and insulin (B600854) resistance makes it a candidate for developing novel treatments for type 2 diabetes and metabolic syndrome.

-

Inflammatory Disorders: As a potent inhibitor of COX-2 and pro-inflammatory cytokines, Isoorientin could be developed into a safer alternative to traditional NSAIDs for chronic inflammatory conditions like arthritis.

-

Neurodegenerative Diseases: By mitigating neuroinflammation and oxidative stress, Isoorientin holds potential for the treatment of diseases like Alzheimer's and Parkinson's.

-

Oncology: The pro-apoptotic and anti-invasive effects of Isoorientin, particularly through pathways like AMPK, suggest its potential as an adjunct or primary therapy in certain cancers.

Further research, including preclinical toxicology, pharmacokinetic studies, and lead optimization through medicinal chemistry, is necessary to translate the therapeutic potential of Isoorientin into clinical applications.

Conclusion

Isoorientin is a multifaceted secondary plant metabolite with a stable C-glycosyl flavonoid structure and a wide array of scientifically validated biological activities. Its robust antioxidant, anti-inflammatory, and cell-regulatory properties, mediated through key signaling pathways such as NF-κB, Nrf2, and AMPK, make it a molecule of significant interest to researchers in pharmacology and drug development. The data and protocols presented in this guide provide a foundational resource for professionals seeking to explore the therapeutic applications of this promising natural compound.

References

In Vitro Profile of Isoorientin: A Technical Overview for Preclinical Research

Executive Summary

Isoorientin, a naturally occurring flavone, has demonstrated a range of promising biological activities in preliminary in vitro studies. This document provides a comprehensive overview of its anti-inflammatory, antioxidant, and potential anticancer effects, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers and drug development professionals in evaluating the preclinical potential of Isoorientin and similar flavonoid compounds.

Anti-Inflammatory Activity

Isoorientin exhibits significant anti-inflammatory properties by modulating key inflammatory mediators in vitro. Studies on RAW 264.7 macrophage cells have shown its ability to reduce the expression of pro-inflammatory proteins.[1]

Quantitative Data: Inhibition of Inflammatory Mediators

| Cell Line | Treatment | Target Protein | Concentration of Isoorientin | Inhibition/Reduction | Reference Compound |

| RAW 264.7 | LPS (1 µg/mL) | COX-2 | 1 µM, 5 µM, 10 µM, 25 µM | Dose-dependent reduction | Celecoxib |

| RAW 264.7 | LPS (1 µg/mL) | iNOS | 1 µM, 5 µM, 10 µM, 25 µM | Dose-dependent reduction | Celecoxib |

| RAW 264.7 | LPS (1 µg/mL) | 5-LOX | 1 µM, 5 µM, 10 µM, 25 µM | Dose-dependent reduction | Celecoxib |

| RAW 264.7 | LPS (1 µg/mL) | TNF-α | 1 µM, 5 µM, 10 µM, 25 µM | Dose-dependent reduction | Celecoxib |

| RAW 264.7 | LPS (1 µg/mL) | IL-1β | 1 µM, 5 µM, 10 µM, 25 µM | Dose-dependent reduction | Celecoxib |

| HaCaT | TNF-α | IL-6 | Not specified | Dose-dependent reduction | Not specified |

Experimental Protocol: Western Blot Analysis of Inflammatory Proteins

-

Cell Culture and Treatment: RAW 264.7 cells are cultured to 80% confluency. The cells are pre-treated with varying concentrations of Isoorientin (1 µM, 5 µM, 10 µM, and 25 µM) for 3-4 hours.[1] Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.[1]

-

Protein Extraction: After the treatment period, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a suitable method, such as the Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, 5-LOX, TNF-α, and IL-1β. Following this, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

Signaling Pathway: Inhibition of LPS-Induced Inflammatory Response

Caption: LPS-induced pro-inflammatory signaling cascade and the inhibitory point of Isoorientin.

Antioxidant Activity

Isoorientin has been shown to possess antioxidant properties, which are crucial in combating oxidative stress implicated in various chronic diseases.

Quantitative Data: Antioxidant Capacity

| Assay | Method | Isoorientin Concentration | % Inhibition / Activity | Reference Compound |

| DPPH Radical Scavenging | Spectrophotometry | Not specified | Significant scavenging activity | Not specified |

| Superoxide Anion Scavenging | Spectrophotometry | IC50 = 78.16 µM | 50% inhibition | Quercetin (IC50 = 87.99 µM) |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction Mixture: Various concentrations of Isoorientin are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

Anticancer Potential

Preliminary in vitro studies suggest that Isoorientin may have cytotoxic effects on certain cancer cell lines, indicating a potential role as an anticancer agent.

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type | Isoorientin IC50 (µM) | Exposure Time (hours) |

| Data Not Available | - | - | - |

Further research is required to determine the specific IC50 values of Isoorientin against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of Isoorientin for 24, 48, or 72 hours.

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathway: Potential Apoptotic Mechanism

Caption: A potential intrinsic apoptosis pathway that may be induced by Isoorientin in cancer cells.

Conclusion and Future Directions

The in vitro evidence for Isoorientin suggests a compound with significant anti-inflammatory and antioxidant activities. Its potential as an anticancer agent warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms, determining its efficacy in a wider range of cell lines, and eventually progressing to in vivo models to assess its pharmacokinetic and pharmacodynamic properties. These foundational in vitro studies provide a strong rationale for the continued development of Isoorientin and related flavonoids as potential therapeutic agents.

References

The Role of Isoflavonoids in Plant Defense Mechanisms: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the role of isoflavonoids in plant defense mechanisms. The initial query for "isoedultin" did not yield specific results, suggesting it may be a rare or potentially misidentified compound. Therefore, this guide focuses on isoflavonoids, a well-researched class of secondary metabolites that are pivotal to plant defense and for which substantial data exists. Isoflavonoids are crucial for plant survival, acting as key players in warding off pathogens and herbivores.[1][2] They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection, and also play a role in mediating symbiotic relationships with microorganisms.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core aspects of isoflavonoid-mediated plant defense, including quantitative data, experimental protocols, and signaling pathways.

Data Presentation

The following tables summarize quantitative data related to the analysis of plant defense compounds, providing a comparative overview of different analytical techniques and their performance metrics.

Table 1: Analytical Methods for Phytoestrogen (including Isoflavonoid) Analysis

| Analytical Technique | Common Detectors | Key Advantages | Reference |

| High-Performance Liquid Chromatography (HPLC) | UV, Fluorescence, Electrochemical, Mass Spectrometry (MS) | High accuracy, sensitivity, and throughput | [3] |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Suitable for volatile compounds, high resolution | [3] |

| Capillary Electrophoresis (CE) | UV | Requires small sample and solvent volumes, rapid analysis | |

| Enzyme-Linked Immunosorbent Assay (ELISA) | - | High specificity and sensitivity | [3] |

Table 2: Comparison of HPLC and GC-MS for Plant Metabolite Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on polarity of molecules interacting with a stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |

| Sample Volatility | Suitable for non-volatile and thermally unstable compounds. | Requires volatile or derivatized non-volatile compounds. |

| Derivatization | Often not required. | Frequently necessary for polar compounds to increase volatility. |

| Sensitivity | Varies with detector; MS detectors offer high sensitivity.[3] | Generally high sensitivity, especially with selected ion monitoring. |

| Primary Use in Plant Defense Studies | Analysis of a wide range of secondary metabolites including phenolics and flavonoids.[3] | Analysis of volatile organic compounds and derivatized primary and secondary metabolites. |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are protocols for the extraction and analysis of isoflavonoids from plant tissues.

Protocol 1: Solid-Phase Extraction (SPE) of Isoflavones from Plant Material

This protocol is adapted from methods developed for the isolation of isoflavones prior to HPLC analysis.[4]

-

Sample Preparation:

-

Lyophilize and grind plant tissue to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

-

-

Extraction:

-

Add 10 mL of 80% (v/v) ethanol (B145695) containing 2 M HCl to the sample.

-

Vortex thoroughly to ensure complete mixing.

-

Perform ultrasonication for 30 minutes in a water bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Solid-Phase Extraction (SPE):

-

Condition an OASIS™ HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Load the pooled supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of 5% (v/v) methanol in water to remove interfering substances.

-

Elute the isoflavones with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

-

Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a diode-array detector.[4]

-

Protocol 2: Quantification of In Planta Bacterial Growth via qPCR

This protocol provides a method to assess plant susceptibility to pathogens by quantifying bacterial populations within plant tissues.[5]

-

Plant Infection:

-

Inoculate plants with a bacterial suspension of known concentration (e.g., 10^8 CFU/mL).

-

Infiltrate a defined area of the leaf with the bacterial suspension using a needless syringe.

-

Maintain infected plants under controlled environmental conditions.

-

-

Sample Collection and DNA Extraction:

-

At specified time points post-inoculation, collect leaf discs from the infiltrated area using a cork borer.

-

Freeze the leaf discs immediately in liquid nitrogen and store at -80°C.

-

Extract total DNA from the leaf discs using a suitable plant DNA extraction kit or a CTAB-based method.

-

-

Quantitative PCR (qPCR):

-

Design or obtain primers specific to a single-copy gene of the target bacterium (e.g., recA).

-

Prepare a standard curve using serial dilutions of known quantities of bacterial genomic DNA.

-

Set up qPCR reactions containing the extracted total DNA, bacterial-specific primers, and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR assay using a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Quantify the amount of bacterial DNA in each sample by comparing the Ct values to the standard curve.

-

Normalize the bacterial DNA amount to the amount of plant DNA (quantified using primers for a plant-specific gene) or to the initial weight of the tissue sample to determine the in planta bacterial population.[5]

-

Signaling Pathways and Logical Relationships

Visualizing the complex interactions within plant defense signaling is essential for understanding the underlying mechanisms. The following diagrams, created using the DOT language, illustrate key pathways.

References

- 1. Frontiers | Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review [frontiersin.org]

- 2. Biosynthesis and metabolic engineering of isoflavonoids in model plants and crops: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Quantitative Methods to Assess Differential Susceptibility of Arabidopsis thaliana Natural Accessions to Dickeya dadantii [frontiersin.org]

An In-depth Technical Guide to the Discovery and Isolation of Isoedultin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoedultin is a naturally occurring coumarin (B35378), a class of phenolic compounds, first identified in 1973. It is primarily found in plant species of the Angelica and Cicuta genera. Exhibiting a range of promising biological activities, including antioxidant, anti-inflammatory, antidiabetic, and potential anticancer effects, this compound is a compound of growing interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, along with a discussion of its potential mechanisms of action based on the known signaling pathways of related coumarins.

Discovery of this compound

This compound was first discovered and reported in 1973 by a team of Japanese researchers: K. Hata, M. Kozawa, K. Baba, and M. Mitsui. Their seminal work, titled "New Ester Coumarins, Angeladin and this compound from Angelica longeradiata (MAXIM.) KITAGAWA," was published in the Chemical & Pharmaceutical Bulletin. The discovery was the result of a phytochemical investigation of the roots of Angelica longeradiata, a plant used in traditional medicine. Alongside the known coumarin archangelicin (B1665600) and the newly discovered angeladin, this compound was isolated and its structure elucidated.

Table 1: Key Information on the Discovery of this compound

| Parameter | Information |

| Year of Discovery | 1973 |

| Discoverers | K. Hata, M. Kozawa, K. Baba, M. Mitsui |

| Natural Source | Roots of Angelica longeradiata (Maxim.) Kitagawa |

| Initial Publication | Chemical & Pharmaceutical Bulletin, Vol. 21, No. 3, pp. 518-522 |

| Compound Class | Coumarin (Flavonoid) |

Physicochemical Properties and Spectral Data

While the original 1973 publication provides the foundational characterization of this compound, detailed quantitative data remains sparsely available in publicly accessible literature. The following table summarizes the known physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate |

| Molecular Formula | C21H22O7 |

| Molecular Weight | 386.4 g/mol |

| Canonical SMILES | CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C |

| Isomeric SMILES | C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1--INVALID-LINK--OC(=O)C |

| InChI Key | UGPGHYBHAGRUHW-JZWAJAMXSA-N |

| CAS Number | 43043-08-9 |

Note: Detailed quantitative data such as melting point, optical rotation, and specific values from 1H-NMR, 13C-NMR, and mass spectrometry are contained within the original 1973 publication, to which full-text access is limited. Researchers are advised to consult this primary source for in-depth structural elucidation data.

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of this compound from its natural source, based on the abstract of the original discovery paper and common phytochemical extraction techniques for coumarins.

3.1. Plant Material Collection and Preparation The roots of Angelica longeradiata are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for solvent extraction.

3.2. Solvent Extraction A non-polar solvent, such as n-hexane or petroleum ether, is first used to defat the powdered plant material. This is followed by extraction with a solvent of medium polarity, typically ethyl acetate (B1210297) or chloroform, in which coumarins are soluble. The extraction is usually performed using a Soxhlet apparatus or by maceration with agitation over an extended period.

3.3. Purification The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the different chemical constituents. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known coumarins are pooled.

3.4. Final Purification The pooled fractions containing this compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound. The purity of the isolated this compound is then confirmed by analytical HPLC and spectroscopic methods.

Figure 1: General workflow for the isolation of this compound.

Potential Signaling Pathways and Biological Activities

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, based on its classification as a coumarin and the activities of structurally similar flavonoids, several potential mechanisms of action can be inferred.

4.1. Antioxidant Activity and the Nrf2 Pathway Many coumarins are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators like certain coumarins can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Figure 2: Hypothetical antioxidant signaling pathway of this compound via Nrf2 activation.

4.2. Anti-inflammatory Activity and the NF-κB Pathway The anti-inflammatory properties of many flavonoids are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Coumarins may inhibit this pathway by preventing the degradation of IκB, thus blocking the nuclear translocation of NF-κB.

Figure 3: Postulated anti-inflammatory mechanism of this compound via NF-κB inhibition.

4.3. Potential Antidiabetic and Anticancer Activities The antidiabetic effects of some flavonoids are mediated through the activation of the insulin (B600854) signaling pathway, leading to enhanced glucose uptake. Potential anticancer activities may involve the modulation of various pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer. However, specific studies on this compound's role in these pathways are currently lacking and represent an area for future research.

Conclusion and Future Directions

This compound, a coumarin first isolated from Angelica longeradiata in 1973, presents a promising scaffold for the development of new therapeutic agents. Its reported antioxidant and anti-inflammatory activities, common to many coumarins, suggest its potential in treating diseases associated with oxidative stress and inflammation. However, a significant gap exists in the scientific literature regarding detailed, modern characterization and a thorough investigation of its biological mechanisms.

Future research should focus on:

-

Re-isolation and full spectroscopic characterization of this compound using modern analytical techniques.

-

In-depth studies to elucidate the specific signaling pathways modulated by this compound to confirm its antioxidant, anti-inflammatory, antidiabetic, and anticancer properties.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activities and to guide the synthesis of more potent analogues.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The information provided herein, compiled from the available scientific literature, highlights both the promise of this natural compound and the need for further investigation to fully unlock its potential.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isoedultin from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoedultin is a naturally occurring isoflavonoid (B1168493) that has garnered interest within the scientific community for its potential pharmacological activities. Found in various plant species, notably in the roots of Pueraria lobata (Kudzu), the efficient extraction of this compound is a critical first step for further research and development.[1][2][3] Isoflavonoids, as a class of compounds, are secondary metabolites in plants with a wide range of reported biological activities.[4][5] This document provides detailed application notes and protocols for the extraction of this compound from plant material, focusing on both conventional and modern "green" extraction techniques. The methodologies outlined are based on established procedures for the extraction of structurally similar isoflavonoids from Pueraria lobata and other plant sources.

Data Presentation: Comparison of Extraction Methods for Isoflavonoids

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of the target compound while minimizing environmental impact and processing time. The following table summarizes quantitative data for various extraction methods applied to isoflavonoids from Pueraria lobata, which can serve as a guide for the extraction of this compound.

| Extraction Method | Plant Material | Key Parameters | Target Compound(s) | Yield | Reference |

| Ultrasound-Assisted Extraction (UAE) | Pueraria lobata Radix | 71.35% Ethanol (B145695), 49.08 min, Solvent-to-material ratio 21.72:1 | Puerarin | 41 ± 0.63 mg/g | |

| Pueraria lobata Radix | 80.00% Ethanol, 55.00 min, Solvent-to-material ratio 12.81:1 | Total Isoflavones | 128 ± 0.82 mg/g | ||

| Solvent Extraction | Pueraria lobata Roots | 46.06% Ethanol, 65.02 °C, 22 min, Solvent-to-biomass ratio 11.50:1 | Puerarin | 60.56 mg/g | |

| Supercritical Fluid Extraction (SFE) | Pueraria lobata | Pressure: 20.04 MPa, Temperature: 50.24 °C, Co-solvent: 181.24 ml | Flavonoids | Not specified | |

| Subcritical Water Extraction | Pueraria lobata | Temperature: 120 °C, Time: 45 min, Liquid/solid ratio: 15:1 | Total Isoflavones | Not specified | |

| Tissue Culture Extraction | Pueraria lobata root cultures | 80% Methanol | Puerarin | 33.6 mg/g extract | |

| Pueraria lobata root cultures | 80% Methanol | Daidzin | 32.2 mg/g extract |

Experimental Protocols

Detailed methodologies for key extraction and purification techniques are provided below. These protocols are based on established methods for isoflavonoid extraction and can be optimized for this compound.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the release of target compounds. This method is known for its efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., Pueraria lobata roots) at a controlled temperature (e.g., 60°C) and grind it into a fine powder (e.g., 40-60 mesh).

-

Extraction Setup:

-

Weigh a precise amount of the powdered plant material (e.g., 10 g).

-

Place the sample into an extraction vessel (e.g., a 250 mL Erlenmeyer flask).

-

Add the extraction solvent (e.g., 70% ethanol) at a specific solvent-to-material ratio (e.g., 20:1 mL/g).

-

-

Ultrasonication:

-

Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

-

Set the extraction temperature (e.g., 60°C), ultrasonic power (e.g., 100 W), and extraction time (e.g., 50 minutes).

-

-

Post-Extraction Processing:

-

After extraction, separate the extract from the solid residue by filtration or centrifugation.

-

Collect the supernatant and combine the extracts if the process is repeated.

-

Concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

-

Store the dried extract at -20°C for further purification and analysis.

-

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds. The addition of a co-solvent like ethanol can enhance the extraction of more polar compounds like isoflavonoids.

Protocol:

-

Sample Preparation: Prepare dried and powdered plant material as described for UAE.

-

Extraction Setup:

-

Load the powdered plant material into the extraction vessel of the SFE system.

-

-

Extraction Parameters:

-

Set the extraction temperature (e.g., 50°C) and pressure (e.g., 20 MPa).

-

Introduce supercritical CO₂ at a constant flow rate.

-

If necessary, add a co-solvent (e.g., ethanol) to the CO₂ stream to increase the polarity of the solvent.

-

Set the extraction time (e.g., 2 hours).

-

-

Collection:

-

The extract is separated from the supercritical fluid in a separator by reducing the pressure, causing the CO₂ to return to a gaseous state and leaving the extract behind.

-

Collect the crude extract for further processing.

-

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to the disruption of plant cell walls and enhanced extraction efficiency. This method significantly reduces extraction time and solvent volume.

Protocol:

-

Sample Preparation: Prepare dried and powdered plant material.

-

Extraction Setup:

-

Place a weighed amount of the plant material in a microwave-safe extraction vessel.

-

Add the appropriate extraction solvent (e.g., 70% ethanol).

-

-

Microwave Irradiation:

-

Place the vessel in a microwave extraction system.

-

Set the microwave power (e.g., 300 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).

-

-

Post-Extraction Processing:

-

After the extraction is complete and the vessel has cooled, filter the mixture to separate the extract from the solid residue.

-

Concentrate the extract using a rotary evaporator.

-

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of individual compounds from a crude extract. The separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase passes through the column.

Protocol:

-

Column Packing:

-

Select an appropriate stationary phase (e.g., silica (B1680970) gel or a macroporous resin).

-

Prepare a slurry of the stationary phase in the initial mobile phase solvent.

-

Pour the slurry into a glass column and allow it to pack uniformly, avoiding air bubbles.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the packed column.

-

-

Elution:

-

Pass the mobile phase (eluent) through the column. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate compounds with different polarities.

-

For isoflavonoids, a common mobile phase system is a gradient of chloroform (B151607) and methanol.

-

-

Fraction Collection:

-

Collect the eluent in fractions as it exits the column.

-

-

Analysis:

-

Analyze the collected fractions using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.

-

Visualizations

Experimental Workflow for this compound Extraction and Purification

References

- 1. Effects of three flavonoids from an ancient traditional Chinese medicine Radix puerariae on geriatric diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radix Puerariae: an overview of its chemistry, pharmacology, pharmacokinetics, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoflavonoid compounds extracted from Pueraria lobata suppress alcohol preference in a pharmacogenetic rat model of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Isoedultin Identification by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction